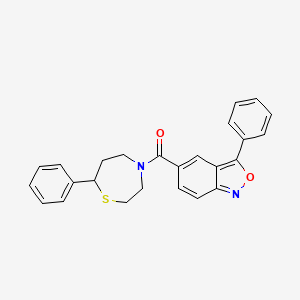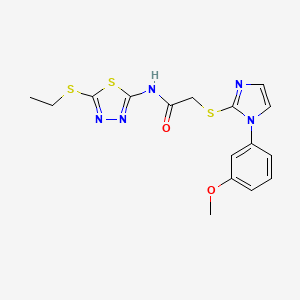
N-(5-(エチルチオ)-1,3,4-チアジアゾール-2-イル)-2-((1-(3-メトキシフェニル)-1H-イミダゾール-2-イル)チオ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound characterized by its unique structure and diverse range of potential applications. This compound features a thiadiazole core, which is known for its versatility in various fields of chemical research and industry.
科学的研究の応用
Chemistry:
It serves as a building block for the synthesis of complex molecules.
Utilized in creating novel ligands for coordination chemistry.
Biology:
Its biological activity makes it a candidate for drug discovery.
Potential antimicrobial and anticancer properties are under investigation.
Medicine:
It is studied for its role in enzyme inhibition, potentially leading to therapeutic applications.
Industry:
The compound’s ability to participate in diverse reactions makes it valuable in material science for designing new materials.
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis typically begins with the formation of the thiadiazole ring via cyclization reactions involving thiosemicarbazides and appropriate acylating agents.
Step 2: Subsequent attachment of the ethylthio group is achieved through nucleophilic substitution reactions.
Step 3: Introduction of the 1-(3-methoxyphenyl)-1H-imidazol-2-yl moiety involves condensation reactions with imidazole derivatives under controlled conditions.
Industrial Production Methods:
Large-scale production might employ flow chemistry techniques to enhance efficiency and yield.
Optimized catalytic processes can be integrated to maintain high purity and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: It undergoes oxidative transformations, leading to the formation of sulfoxides and sulfones.
Reduction: This compound can be reduced at its sulfur atoms, often using mild reducing agents like sodium borohydride.
Substitution: It shows a proclivity for nucleophilic substitution at the thiadiazole ring, making it a candidate for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Utilization of strong nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidative products include sulfoxides and sulfones.
Reduction yields more reduced sulfur-containing species.
Substitution products vary widely depending on the nucleophile used, expanding its utility in synthetic chemistry.
作用機序
Effects and Molecular Targets:
The compound exerts its effects through interactions with specific enzymes or receptors.
Binding to active sites or allosteric sites alters the biological activity of these targets.
Pathways Involved:
Inhibition of enzyme activity through competitive or non-competitive mechanisms.
Modulation of cellular pathways, leading to changes in cellular function and signaling.
類似化合物との比較
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
These compounds share structural similarities but differ in specific substituents, influencing their chemical and biological properties.
There you go—a detailed look at N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide! Anything in particular piquing your interest here?
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-7-8-21(15)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBTWRRTMWINFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
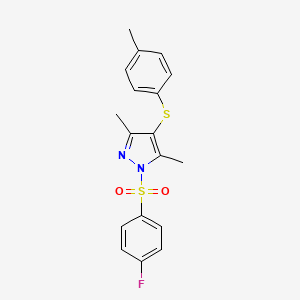
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)
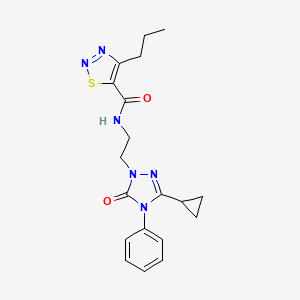
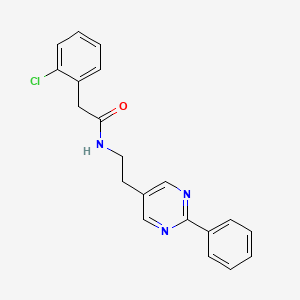
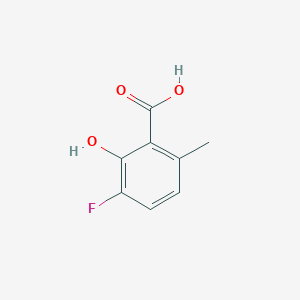
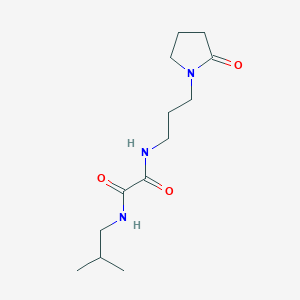
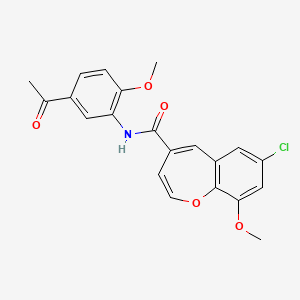
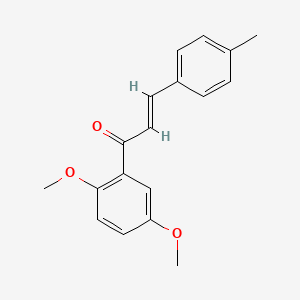
![4-[(3-chlorophenyl)methyl]piperidine;hydrochloride](/img/structure/B2556721.png)
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)
